Home > Products > Screening Compounds P19042 > N-(2-methylphenyl)-2-(2-naphthoyl)hydrazinecarboxamide
N-(2-methylphenyl)-2-(2-naphthoyl)hydrazinecarboxamide -

N-(2-methylphenyl)-2-(2-naphthoyl)hydrazinecarboxamide

Catalog Number: EVT-5120709
CAS Number:
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1,1-dimethyl-2-[4-(β-D-glucopyranosyl)oxy-2-methylphenyl]-2-oxoethyl)-3-methylthiophene-2-carboxamide (GPTC)

  • Compound Description: GPTC is a metabolite of the fungicide isofetamid. Its synthesis on a decagram scale has been achieved for use as a certified reference material in residue analysis for food. []

N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide

  • Compound Description: This compound's crystal structure reveals an angular conformation. It forms chains through N—H⋯O and N—H⋯N hydrogen bonds and C—H⋯π(ring) interactions, which further connect into layers via additional N—H⋯O hydrogen bonds. []
  • Compound Description: This compound has been structurally characterized through X-ray crystallography, revealing its triclinic crystal system and P1̅ space group. []
  • Compound Description: This gold(I) complex exhibits a near-linear geometry around the gold atom, coordinated by phosphorus and sulfur atoms. The crystal structure reveals supramolecular layers formed through C—H⋯π and π—π interactions. []
  • Compound Description: This compound has been structurally characterized by X-ray crystallography, revealing its monoclinic crystal system and P21/n space group. []

2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

  • Compound Description: This compound's crystal structure displays an extended conformation. It forms inversion dimers through N—H⋯N hydrogen bonds and further connects into sheets via N—H⋯O and C—H⋯O hydrogen bonds. []

N'-(2-methylphenyl)-N,N-dimethylurea

  • Compound Description: This compound undergoes lateral lithiation with tert-butyllithium, targeting both the nitrogen and the ortho-methyl group of the phenyl ring. These lithiated intermediates can be further reacted with various electrophiles to yield side-chain substituted derivatives. []

Benzylamino-N-(2′-methylphenyl)succinimides (1a–h)

  • Compound Description: This series of compounds (1a-h) investigates the impact of substituents and solvents on the rotational barrier of the N-(2′-methylphenyl) group and the spatial disposition of the succinimide ring. Studies revealed a correlation between the rotational barrier and Hammett’s para substituent constant (σp) of the substituent X on the benzylamino group. Additionally, the syn/anti ratio of the molecule was found to be influenced by the solvent polarity. []

N-(4′-substituted 2′ -methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximides (2a–h)

  • Compound Description: Similar to the previous series, these compounds (2a-h) were used to explore the impact of substituents on the spatial disposition of the N-(2′-methylphenyl) group. In this case, a clear correlation was observed between the syn/anti ratio of the molecule and Hammett’s meta-substituent constant (σm) of the substituent X on the phenyl ring. This ratio was also shown to be controllable by altering the solvent polarity. []

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

  • Compound Description: This compound is a potent and orally active leukotriene receptor antagonist with potential applications in treating asthma and other inflammatory diseases. It exhibits high binding affinity to leukotriene receptors and effectively inhibits leukotriene-induced bronchoconstriction. The synthesis of this compound, particularly the R-enantiomer (ZD3523), utilizes a diastereoselective alkylation step to achieve high enantiomeric purity. []

4-[1-[3-chloro-4-[N-(2-methylphenyl)-ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidine-2-yl]methoxybenzoic acid (D01-4582)

  • Compound Description: D01-4582 is an α4β1 integrin antagonist. Studies have shown marked strain differences in its pharmacokinetics in Sprague-Dawley rats, linked to albumin genetic polymorphism. Specifically, variations in two amino acids (V238L and T293I) within the albumin structure were found to influence the binding affinity for D01-4582, resulting in different plasma protein binding profiles and ultimately impacting its clearance and overall pharmacokinetic behavior. [, ]

4-methyl-N-(2-methylphenyl) benzene sulfonamide

  • Compound Description: This compound has been extensively studied using both experimental and theoretical methods, including FTIR, NMR, UV-Vis, single crystal X-ray diffraction, thermal analysis, and DFT calculations. These investigations focused on characterizing its molecular structure, vibrational properties, electronic structure, and potential for charge transfer within the molecule. []
  • Compound Description: This compound's crystal structure shows a dihedral angle of 41.48 (5)° between its two aromatic rings and a twist of 24.7 (3)° for the nitro group relative to its attached aromatic ring. The molecules are linked via N—H⋯O hydrogen bonds, forming chains along the a axis. []

N-(2-Methylphenyl)-2-nitrobenzenesulfonamide

  • Compound Description: The crystal structure of this compound shows a dihedral angle of 53.44 (14)° between its benzene rings. It forms zigzag chains along the c axis through N—H⋯O(S) hydrogen bonds, with the amide H atom exhibiting bifurcated hydrogen bonding. []

N-(2-Methylphenyl)-2-(propylamino)propa-namide (Prilocaine)

  • Compound Description: Prilocaine is a local anesthetic with applications in various clinical settings. A novel, efficient, and scalable synthetic method for Prilocaine has been developed, involving amidation of o-toluidine with 2-chloropropionyl chloride followed by ammoniation with propylamine. This method offers advantages in terms of milder reaction conditions, readily available starting materials, simplified operation, high yield, and suitability for industrial production. []

N-(2-Methylphenyl)-1,2-benzoselenazol-3(2H)-one

  • Compound Description: This Ebselen analog exhibits a nearly perpendicular orientation (78.15 (11)°) between its benzisoselenazolyl and N-aryl rings. The crystal structure reveals chains formed through C—H⋯O and Se⋯O interactions along the c-axis. []

N-(2-Methylphenyl)benzenesulfonamide

  • Compound Description: This compound adopts an anti conformation regarding the N—H bond and the ortho-methyl group on the aniline ring. The two benzene rings are tilted by 61.5 (1)° relative to each other. N—H⋯O hydrogen bonds connect the molecules into chains along the a axis. []

(Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one

  • Compound Description: Synthesized via the Knoevenagel condensation, this compound has been characterized using 1H and 13C NMR, SEM, EDX, and UV-VIS spectroscopy. Theoretical studies employing DFT calculations were conducted to investigate its geometry, frontier molecular orbital energies, dipole moment, linear polarizability, and first hyperpolarizability. The compound demonstrates potential for optoelectronic and optical device applications due to its high hyper-Rayleigh scattering (HRS) first hyperpolarizability. []
  • Compound Description: X-ray analysis revealed an intramolecular N—H⋯O hydrogen bond forming a six-membered ring in this compound. It forms infinite zigzag chains through N—H⋯S and N—H⋯O hydrogen bonds along the c axis in its crystal structure. []

N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (LXH254)

  • Compound Description: LXH254 is a potent, selective, and well-tolerated B/C RAF inhibitor. It exhibits efficacy in preclinical models of RAS mutant cancers and has progressed to Phase 1 clinical trials. LXH254 emerged from structure-based drug design efforts aimed at improving upon a previous tool compound (RAF709) with high human intrinsic clearance. A key structural modification involved incorporating a pyridine ring with an alcohol side chain capable of interacting with the DFG loop of the target kinase, significantly enhancing cell potency and mitigating clearance issues. []
  • Compound Description: The crystal structure of this compound shows a dihedral angle of 49.7 (1)° between its aromatic rings. It forms inversion dimers through pairs of N—H⋯O hydrogen bonds. []

N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

  • Compound Description: This compound, synthesized from 6-oxo-1,6-dihydropyridine-3-carboxylic acid and 3-chloro-2-methylaniline, forms a crystal structure characterized by two types of N—H⋯O hydrogen bonds. []
  • Compound Description: In the crystal structure of this compound, the planes of the rings are at a dihedral angle of 51.11 (10)°. The molecules form inversion dimers through pairs of N—H⋯O(S) hydrogen bonds. []
  • Compound Description: This compound forms pairs via inter­molecular N—H⋯S hydrogen bonds. The steric hindrance of the ortho-methyl group prevents a planar conformation and π–π stacking. The hydrogen-bond acceptor contributes to the stability of the thio­urea ligand. []
  • Compound Description: This compound is bent at the S atom, with a C—SO2—NH—C torsion angle of 71.6 (1)°. Its benzene rings are tilted by 47.0 (1)° to each other. The crystal structure shows inversion-related dimers linked by pairs of N—H⋯O hydrogen bonds. []

N-(2-Methyl­phen­yl)acetamide

  • Compound Description: This compound's structure is similar to N-phenyl­acetamide, with slight differences in bond parameters. It adopts an anti conformation of the N—H bond to the ortho-methyl substituent. []
  • Compound Description: This compound has an amide H atom syn to the ortho-methyl group in the benzene ring, with a C—S—N—C torsion angle of −66.9 (2)°. It forms inversion-related dimers in its crystal structure, linked by pairs of N—H⋯O hydrogen bonds and an intramolecular N—H⋯Cl hydrogen bond. []
  • Compound Description: This compound's N—H bond is anti to the C=O bond in the amide segment and syn to the ortho-methyl group in the phenyl ring. Its crystal structure reveals zigzag chains linked by N—H⋯O hydrogen bonds, further connected into sheets via weak π–π interactions. []
  • Compound Description: This compound's N—H and C=O bonds in the amide segment adopt an anti conformation, and the amide H atom is syn to the ortho-methyl group in the benzene ring. O—H⋯O interactions create carboxylic acid inversion dimers in its crystal structure, while N—H⋯O hydrogen bonds link the molecules into chains. Additionally, intermolecular C—H⋯π interactions occur between a methyl H atom and the benzene ring of neighboring molecules. []
  • Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, differing in the dihedral angle between the aromatic rings (48.98 (9) and 57.48 (8)°). An intramolecular N—H⋯O hydrogen bond is present. Intermolecular N—H⋯O hydrogen bonds link the molecules into chains along the b axis. The para-methyl groups are disordered over two positions. []
  • Compound Description: This compound's asymmetric unit contains half a molecule. Its amide O atoms adopt an anti conformation to the methylene atoms, and the N—H bonds are anti to the ortho-chloro/methyl groups. The benzene ring and the NH—C(O)—CH2 segment form a dihedral angle of 62.0 (2)°. N—H⋯O intermolecular hydrogen bonds create infinite chains along the a axis. Disorder is observed in the methyl and Cl groups with respect to the ortho positions of the benzene ring. []

(E)-2-{1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}-2-cyano-N-(2-methylphenyl)acetamide

  • Compound Description: This compound exhibits specific dihedral angles between its imidazolidine ring and the pyridine (87.62 (17)°) and benzene (28.27 (11)°) rings. An intramolecular N—H⋯O hydrogen bond exists between the carbonyl O atom and an imidazolidine H atom. Intermolecular N—H⋯N hydrogen bonds form a linear chain along the b axis. []

6-Methyl-N-(2-methylphenyl)-3-phenyl-1,6-dihydro-1,2,4,5-tetrazine-1-carboxamide

  • Compound Description: This compound's central tetrazine ring adopts an unsymmetrical boat conformation. Intermolecular C—H⋯O interactions between a benzene H atom and the carbonyl O atom stabilize its crystal structure. []
  • Compound Description: This compound, characterized by IR, NMR, elemental analysis, and single-crystal X-ray diffraction, crystallizes in the monoclinic system (P2(1)/n space group). It forms a one-dimensional chain through intermolecular hydrogen bonds involving the O—H and carbonyl oxygen atom. Its UV spectrum shows strong absorption between 240~360 nm. []
  • Compound Description: This compound's methyl-substituted aromatic ring exhibits disorder over two positions (occupancy ratio 0.705 (5):0.295 (5)), with dihedral angles of 74.9 (1) and 71.0 (3)° between the aromatic rings in the two disorder components. It forms centrosymmetric dimers through pairs of N—H⋯O hydrogen bonds in its crystal structure. []

N‐(2‐Methylphenyl)methanesulfonamide (2MPMSA)

  • Compound Description: 2MPMSA's N—H bond conformation is syn to the ortho-methyl substituent. It crystallizes in the triclinic P\overline{1} space group, differing from the monoclinic P21/c group of N-phenyl­methane­sulfonamide (PMSA) and the orthorhombic Pccn group of the meta-methyl-substituted compound (3MPMSA). 2MPMSA forms centrosymmetric dimers through N—H⋯O(sulfon­yl) hydrogen bonds. []

N-(2-chloro-6-methylphenyl)-2[(2-methylpyrimidine-4-group) amino] thiazole-5-formamide

  • Compound Description: This compound and its pyrimidine 6-bit four-membered heterocyclic ring or spiro ring substituted analogs have shown promising in vitro ABL kinase inhibitory activity and anti-tumor activity. Further research is being conducted to explore its potential as a novel anti-tumor drug candidate. []

(Z)-3-(4-Methylphenyl)-2-[(2-phenylcyclohex-2-en-1-yl)imino]-1,3-thiazolidin-4-one

  • Compound Description: This compound exhibits a cis conformation across the N=C bond. The thiazolidine ring is nearly planar and forms dihedral angles with the benzene rings. The crystal structure reveals infinite chains formed through C—H⋯O and C—H⋯N hydrogen bonds, creating R 2 2(8) ring motifs. C—H⋯π interactions further consolidate the crystal structure. []

Properties

Product Name

N-(2-methylphenyl)-2-(2-naphthoyl)hydrazinecarboxamide

IUPAC Name

1-(2-methylphenyl)-3-(naphthalene-2-carbonylamino)urea

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C19H17N3O2/c1-13-6-2-5-9-17(13)20-19(24)22-21-18(23)16-11-10-14-7-3-4-8-15(14)12-16/h2-12H,1H3,(H,21,23)(H2,20,22,24)

InChI Key

YKGHSQPGJOFYJA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2

Solubility

1.2 [ug/mL]

Canonical SMILES

CC1=CC=CC=C1NC(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.